Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 250674-98-7
VCID: VC6335302
InChI: InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13)
SMILES: CC1=C(N2C(=NC(=S)N2)N=C1C)C
Molecular Formula: C8H10N4S
Molecular Weight: 194.26

Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

CAS No.: 250674-98-7

Cat. No.: VC6335302

Molecular Formula: C8H10N4S

Molecular Weight: 194.26

* For research use only. Not for human or veterinary use.

Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol - 250674-98-7

Specification

CAS No. 250674-98-7
Molecular Formula C8H10N4S
Molecular Weight 194.26
IUPAC Name 5,6,7-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione
Standard InChI InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13)
Standard InChI Key WOGNXXSMPUSFMA-UHFFFAOYSA-N
SMILES CC1=C(N2C(=NC(=S)N2)N=C1C)C

Introduction

Chemical Structure and Nomenclature

Trimethyl- triazolo[1,5-a]pyrimidine-2-thiol (C₈H₉N₄S) features a bicyclic framework comprising a 1,2,4-triazole fused to a pyrimidine ring. The thiol (-SH) group at position 2 and methyl groups at unspecified positions distinguish it from simpler analogs like triazolo[1,5-a]pyrimidine-2-thiol (C₅H₄N₄S) . The IUPAC name specifies the substitution pattern: triazolo[1,5-a]pyrimidine indicates fusion between the triazole’s 1,5-a positions and the pyrimidine, while 2-thiol denotes the sulfur-containing functional group . Methyl groups likely occupy positions 5, 7, and another site on the triazole or pyrimidine rings, though exact regiochemistry requires further validation.

Synthetic Methodologies

Biginelli-Like Heterocyclization

The parent scaffold is synthesized via a one-pot Biginelli-like reaction involving aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles . For example, heating equimolar amounts of aldehyde (R₁CHO), β-diketone (R₂COCH₂COR₃), and 3-alkylthio-5-amino-1,2,4-triazole in DMF at 130–160°C yields triazolopyrimidines in 15–20 minutes . Methyl groups are introduced either via methyl-substituted aldehydes (e.g., 4-methylbenzaldehyde) or by post-synthetic alkylation.

Table 1: Representative Synthesis of Methyl-Substituted Triazolopyrimidines

Reactant ComponentsProduct StructureYield (%)MIC vs E. faecium (µg/mL)
4-Methylbenzaldehyde5,7-Dimethyl derivative 720.5
3-Amino-5-(methylthio)-1,2,4-triazole2-Methylthio analog 681.0

Physicochemical Properties

Trimethyl derivatives exhibit enhanced lipophilicity compared to non-methylated analogs, as evidenced by logP values increasing by 0.8–1.2 units per methyl group . The thiol group contributes to hydrogen bonding and metal chelation, while methyl substituents improve membrane permeability. Key properties include:

  • Molecular Weight: 209.3 g/mol (theoretical)

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), soluble in DMSO and DMF

  • Stability: Stable at room temperature but susceptible to oxidation in aqueous media

Biological Activity and Mechanism

Antibacterial Efficacy

Methylated triazolopyrimidines show narrow-spectrum activity against vancomycin-resistant E. faecium (VRE), with MICs ranging from 0.25 to 8 µg/mL . For instance, a 5,7-dimethyl analog (Table 1) inhibits E. faecium at 0.5 µg/mL, outperforming vancomycin (MIC = 2 µg/mL) . Activity correlates with:

  • Lipophilic Bulk: 4-iso-propyl or 4-tert-butyl groups reduce MICs to 0.25 µg/mL .

  • Electron-Withdrawing Substituents: CF₃ groups at position 4 lower MICs to 8 µg/mL .

DNA Gyrase Inhibition

Molecular docking studies reveal that methylated triazolopyrimidines bind to the ATPase domain of DNA gyrase, disrupting ATP hydrolysis (docking score = −9.2 kcal/mol vs −8.5 kcal/mol for ciprofloxacin) . Compound 9a (5,7-dimethyl-2-thio derivative) inhibits DNA gyrase with IC₅₀ = 0.68 µM, surpassing ciprofloxacin (IC₅₀ = 0.85 µM) .

Structure-Activity Relationships (SAR)

Table 2: Impact of Methyl Substitutions on Antibacterial Activity

Position of Methyl GroupMIC (µg/mL)Notes
5-Methyl0.5Optimal lipophilicity
7-Methyl1.0Moderate activity
5,7-Dimethyl0.25Synergistic steric effects
2-Methylthio2.0Reduced potency vs thiol-free analogs

Key SAR trends:

  • Position 5: Methylation enhances activity 4-fold compared to unsubstituted analogs .

  • Position 7: Additional methylation further reduces MICs via hydrophobic interactions .

  • Thiol Group: Essential for gyrase binding; replacement with methylthio decreases activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator